molecular formula C23H19N5O2 B2582315 (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone CAS No. 2034266-19-6

(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone

Cat. No. B2582315
CAS RN: 2034266-19-6
M. Wt: 397.438
InChI Key: BNKIJBWCLKYCSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone is a useful research compound. Its molecular formula is C23H19N5O2 and its molecular weight is 397.438. The purity is usually 95%.
BenchChem offers high-quality (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Compounds containing the 1,2,3-triazole moiety have been reported to exhibit significant antimicrobial properties. The triazole ring can be conjugated with other heterocyclic groups to target various bacterial and fungal pathogens. For instance, derivatives of this compound have shown high growth inhibitory activity against certain strains, indicating potential as a novel antimicrobial agent .

Antioxidant Properties

The antioxidant capacity of triazole derivatives is another area of interest. These compounds can be evaluated using assays like the DPPH free radical-scavenging assay, where they have demonstrated remarkable activity. This suggests their use in combating oxidative stress-related diseases .

Anticancer Applications

Triazole compounds have been explored for their anticancer activities. The ability to inhibit cell proliferation makes them valuable in the design of new cancer therapies. Molecular docking studies have shown that triazole derivatives can interact with various enzymes and receptors implicated in cancer .

Antiviral Research

The structural motif of 1,2,3-triazoles has been utilized in the development of antiviral drugs. Their interaction with viral proteins, such as the COVID-19 main protease, has been studied through molecular docking, revealing that these compounds could serve as potent inhibitors for viruses like SARS-CoV-2 .

Drug Discovery

The unique properties of the triazole ring, such as high chemical stability and hydrogen bonding ability, make it an attractive scaffold in drug discovery. It can mimic the amide bond, leading to the development of various medicinal compounds, including anticonvulsants and antibiotics .

Supramolecular Chemistry

In supramolecular chemistry, the triazole ring can form the basis for creating complex structures with specific functions. Its ability to engage in hydrogen bonding and its strong dipole moment are advantageous in designing molecules for specific interactions and assemblies .

properties

IUPAC Name

[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O2/c29-23(18-9-6-10-20(13-18)30-22-11-4-5-12-24-22)27-14-19(15-27)28-16-21(25-26-28)17-7-2-1-3-8-17/h1-13,16,19H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKIJBWCLKYCSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)N4C=C(N=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.